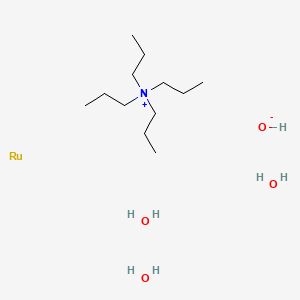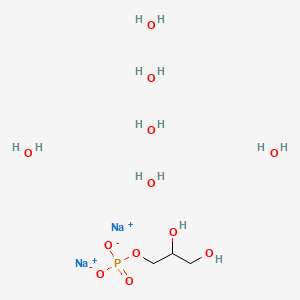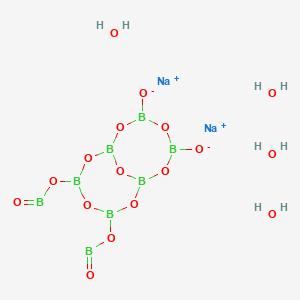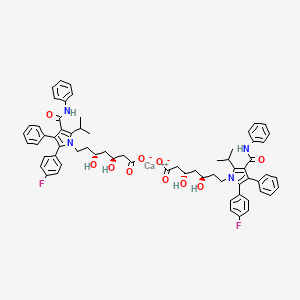
Bapta-apm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, also known as Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, is a useful research compound. Its molecular formula is C26H33KN3O10 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le Cancer
Bapta-AM a été utilisé dans la recherche sur le cancer, en particulier dans l'étude des lignées cellulaires de cancer hématologique {svg_1}. Il a été constaté que Bapta-AM seul peut induire l'apoptose dans ces lignées cellulaires, en particulier celles très sensibles à S63845, un antagoniste de MCL-1 {svg_2}. Cela est réalisé en provoquant une diminution rapide des niveaux de protéines MCL-1 en inhibant la traduction de Mcl-1 dirigée par mTORC1 {svg_3}.
Métabolisme Cellulaire
Bapta-AM a été trouvé pour altérer le métabolisme cellulaire {svg_4}. Il le fait en inhibant directement l'activité de la 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), un effet précédemment inconnu de Bapta-AM {svg_5}. Cette inhibition altère la glycolyse et compromet finalement la survie des cellules cancéreuses dépendantes de MCL-1 {svg_6}.
Régulation Intracellulaire du Calcium
Bapta-AM est un chélateur perméable aux cellules qui est hautement sélectif pour Ca2+ par rapport à Mg2+ {svg_7}. Il peut être utilisé pour contrôler le niveau de Ca2+ intracellulaire {svg_8}. Bapta-AM est plus sélectif pour Ca2+ que l'EDTA et l'EGTA, et sa liaison aux métaux est également moins sensible au pH {svg_9}.
Viabilité et Prolifération Cellulaires
Bapta-AM est utilisé dans les études de viabilité et de prolifération cellulaires {svg_10}. Il est utilisé comme un chélateur de type colorant (non fluorescent) dans ces études {svg_11}.
Signalisation Ca2+
Bapta-AM a été utilisé dans l'étude de la signalisation Ca2+ {svg_12}. Il a été constaté qu'il avait des effets indépendants de Ca2± sur une large gamme de cibles moléculaires {svg_13}.
Fonction Cellulaire
Bapta-AM a des impacts sur les fonctions cellulaires qui surviennent indépendamment de ses propriétés de chélation de Ca2± {svg_14}. Cela met en évidence les diverses applications de Bapta-AM dans la recherche scientifique.
Mécanisme D'action
Target of Action
Bapta-APM, a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), is a calcium-specific chelator . It primarily targets intracellular calcium ions (Ca2+), which play a crucial role in various physiological and pathophysiological processes . This compound also directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity .
Mode of Action
This compound is a membrane-permeable analog of BAPTA that binds to calcium only after the acetoxymethyl group is removed by cytoplasmic esterases . It chelates intracellular Ca2+ and regulates ion channels . By inhibiting PFKFB3, this compound impairs glycolysis and diminishes mTORC1 activity .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in calcium-regulated apoptosis pathways, where it’s shown to be involved in the induction of apoptosis . It also impacts the mTORC1-driven Mcl-1 translation pathway by inhibiting PFKFB3 . This inhibition of PFKFB3 impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound, which means it can readily cross cell membranes . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the regulation of intracellular Ca2+ levels, which can influence various cellular processes, including apoptosis . By directly inhibiting PFKFB3, this compound can cause a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of cytoplasmic esterases is necessary for this compound to bind to calcium . Moreover, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other ions or molecules in the cellular environment.
Propriétés
Numéro CAS |
352000-08-9 |
|---|---|
Formule moléculaire |
C26H33KN3O10 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C26H33N3O10.K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |
Clé InChI |
BDDUTHPVJFQLRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O.[K] |
Synonymes |
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM; _x000B_5-(3-Aminopropyl)-5’-methyl-bis-(2-aminophenoxymethylene-N,N,N’,N’-tetraacetate Tetrapotassium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



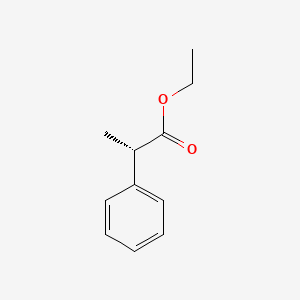

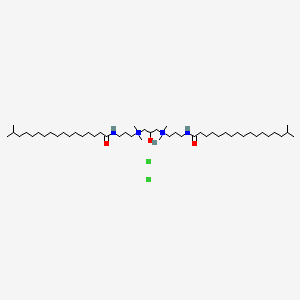
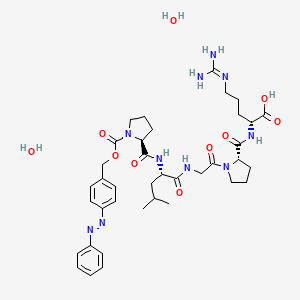
![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
